1-Boc-3-(amino)azétidine

Vue d'ensemble

Description

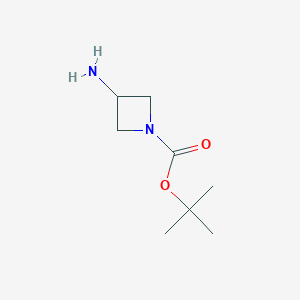

1-Boc-3-(amino)azetidine, also known as tert-butyl 3-aminoazetidine-1-carboxylate, is a nitrogen-containing heterocyclic compound. It is characterized by a four-membered azetidine ring with an amino group at the third position and a tert-butoxycarbonyl (Boc) protecting group at the first position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Applications De Recherche Scientifique

1-Boc-3-(amino)azetidine has a wide range of applications in scientific research:

Méthodes De Préparation

1-Boc-3-(amino)azetidine can be synthesized through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . Another approach involves the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Industrial production methods for 1-Boc-3-(amino)azetidine typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

1-Boc-3-(amino)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cycloaddition Reactions: The azetidine ring can undergo [2+2] cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include boronic acids, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include substituted azetidines, azetidine derivatives, and larger heterocyclic compounds .

Mécanisme D'action

The mechanism of action of 1-Boc-3-(amino)azetidine involves its reactivity due to the ring strain of the azetidine ring. The ring strain makes the compound more reactive, allowing it to participate in various chemical reactions. The Boc protecting group stabilizes the compound and prevents unwanted side reactions during synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparaison Avec Des Composés Similaires

1-Boc-3-(amino)azetidine can be compared with other similar compounds such as:

Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxyl group at the second position.

3-(Boc-amino)azetidine: Similar to 1-Boc-3-(amino)azetidine but with the Boc group at a different position.

Azetidine-3-carboxylic acid: Contains a carboxyl group at the third position instead of an amino group.

The uniqueness of 1-Boc-3-(amino)azetidine lies in its specific substitution pattern and the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications .

Activité Biologique

1-Boc-3-(amino)azetidine, also known as tert-butyl 3-aminoazetidine-1-carboxylate, is a compound with the molecular formula and a molecular weight of approximately 172.23 g/mol. Its structure includes a bicyclic azetidine ring, which is significant in medicinal chemistry due to its potential biological activities.

The biological activity of 1-Boc-3-(amino)azetidine primarily revolves around its role as an inhibitor of monoacylglycerol acyltransferase (MGAT). MGAT plays a crucial role in lipid metabolism by catalyzing the synthesis of diacylglycerol from monoacylglycerol and acyl-CoA, which is essential for fat absorption in the small intestine. Inhibition of MGAT can lead to reduced fat absorption, making this compound a candidate for addressing obesity and related metabolic disorders .

In Vitro Studies

In vitro studies have demonstrated that 1-Boc-3-(amino)azetidine exhibits significant MGAT inhibitory activity. The compound's efficacy was assessed using various methods, including enzyme assays that measure the rate of diacylglycerol synthesis in the presence of different concentrations of the inhibitor. These studies indicated that 1-Boc-3-(amino)azetidine could effectively reduce lipid accumulation in adipocytes, suggesting its potential application in obesity management .

Case Studies and Research Findings

Several research studies have explored the pharmacological effects of compounds similar to 1-Boc-3-(amino)azetidine. For example:

- Study on Lipid Metabolism : A study published in the Journal of Biological Chemistry reported that compounds with similar azetidine structures significantly inhibited MGAT activity, leading to decreased triglyceride levels in animal models .

- Obesity Model : In a controlled study involving diet-induced obesity in mice, administration of MGAT inhibitors resulted in reduced body weight gain and improved insulin sensitivity compared to control groups .

Toxicity and Safety Profile

The safety profile of 1-Boc-3-(amino)azetidine has been evaluated through various toxicological assessments. Preliminary results indicate that while the compound exhibits some cytotoxic effects at high concentrations, it is generally well-tolerated at therapeutic doses. Further studies are needed to establish a comprehensive safety profile.

Data Table: Properties and Biological Activity

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.23 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 236.6 ± 33 °C |

| Flash Point | 96.9 ± 25.4 °C |

| Biological Activity | MGAT Inhibitor |

| Potential Applications | Obesity treatment |

Propriétés

IUPAC Name |

tert-butyl 3-aminoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGLRFGDZJSQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363973 | |

| Record name | 1-Boc-3-(amino)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193269-78-2 | |

| Record name | 1-Boc-3-(amino)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoazetidine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.